3,4-Di-O-caffeoylquinic acid methyl ester

Description

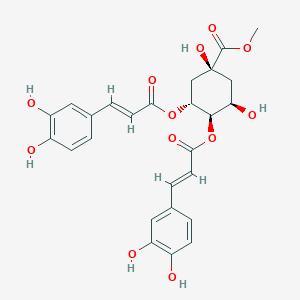

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBSZTYNDRXEQ-VOHNXBSUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a notable member of the dicaffeoylquinic acid (diCQA) family, a group of phenolic compounds widely distributed in the plant kingdom. These compounds are esters formed from caffeic acid and quinic acid. The presence of two caffeoyl groups and a methyl ester modification imparts unique physicochemical properties and a diverse range of biological activities to this molecule. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and elucidated biological signaling pathways of this compound and its close structural analogs, tailored for professionals in research and drug development.

Natural Sources and Quantitative Data

This compound has been identified in a variety of plant species, often alongside other caffeoylquinic acid derivatives. The concentration of these compounds can vary significantly depending on the plant part, geographical location, and harvesting time. While precise quantitative data for the methyl ester is not always available, the content of related dicaffeoylquinic acids provides a valuable indication of promising sources.

| Plant Species | Plant Part | Compound(s) Quantified | Concentration/Yield | Reference |

| Salicornia herbacea | Aerial Parts | 3-caffeoyl-4-dihydrocaffeoylquinic acid methyl ester | 71.9 ± 1.9 µ g/100 g fresh weight | [1] |

| Ilex pubescens | Leaves | This compound | Isolated, but not quantified | [2] |

| Elephantopus scaber | Rhizome | This compound | Isolated, but not quantified | [3] |

| Lonicera japonica | Flower Buds | This compound | Isolated, but not quantified | [4] |

| Artemisia annua | Leaves | 3,4-dicaffeoylquinic acid methyl ester | Isolated, but not quantified | |

| Ilex paraguariensis | Leaves | 3,4-dicaffeoylquinic acid | Present, but not quantified | [5] |

| Artemisia capillaris | Aerial Parts | 3,4-dicaffeoylquinic acid | Present, but not quantified |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices typically involves a multi-step process of extraction, fractionation, and chromatography. The following is a generalized protocol synthesized from various reported methodologies.

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, rhizomes) is used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, most commonly methanol or ethanol, at room temperature. Maceration or sonication can be employed to enhance extraction efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The dicaffeoylquinic acid derivatives, including the methyl ester, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases.

-

Gradient Elution: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used for elution. The eluate is monitored by a UV detector, and the fractions corresponding to the peak of this compound are collected.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Biological Activities and Signaling Pathways

This compound and its related compounds exhibit a spectrum of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Antiviral Activity

Dicaffeoylquinic acids have demonstrated potent antiviral activity, particularly against respiratory syncytial virus (RSV) and enterovirus A-71 (EV-A71). The proposed mechanism of action for related compounds involves the disruption of the initial stages of the viral life cycle.

-

Inhibition of Viral Entry: Studies on 3,4-dicaffeoylquinic acid have shown that it can directly target viral particles and disrupt their attachment to host cell receptors, such as heparan sulfate for EV-A71.

-

Inhibition of Virus-Cell Fusion: For RSV, dicaffeoylquinic acids are suggested to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.

Anti-inflammatory Activity

The anti-inflammatory properties of dicaffeoylquinic acids are well-documented and are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), dicaffeoylquinic acids have been shown to inhibit the phosphorylation and degradation of IκB-α. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.

-

Modulation of MAPK Pathway: These compounds can also suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, which are upstream regulators of inflammatory responses.

Cytotoxic Activity

Certain dicaffeoylquinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The underlying mechanism is often linked to the induction of apoptosis through the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Compounds similar to this compound have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.

-

Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to programmed cell death.

-

Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has also been observed, which can further contribute to mitochondrial dysfunction and apoptosis.

Conclusion

This compound represents a promising natural product with a diverse pharmacological profile. Its presence in various medicinal and dietary plants makes it an accessible target for phytochemical investigation. The detailed understanding of its isolation, purification, and mechanisms of action provides a solid foundation for further research into its therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, and the intrinsic apoptotic pathway highlights its potential for the development of novel antiviral, anti-inflammatory, and anticancer agents. Further quantitative studies across a broader range of plant sources and in-depth investigations into its specific molecular targets will be crucial for advancing its application in drug discovery and development.

References

- 1. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biological Potential and Chemical Profile of European Varieties of Ilex - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 3,4-Di-O-caffeoylquinic Acid Methyl Ester from Lonicera japonica Flower Buds: A Technical Guide for Researchers

For correspondence: Not applicable

Abstract

This technical guide provides an in-depth overview of 3,4-Di-O-caffeoylquinic acid methyl ester, a significant bioactive compound isolated from the flower buds of Lonicera japonica Thunb. (Japanese Honeysuckle). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's biological activities, detailed experimental protocols for its isolation and analysis, and a review of its known mechanisms of action. The information is presented to facilitate further research and development of this promising natural product.

Introduction

Lonicera japonica Thunb., commonly known as Japanese Honeysuckle, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including fever, influenza, and infections.[1] The flower buds, in particular, are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and iridoids.[2][3] Among these, caffeoylquinic acid derivatives are major constituents that contribute significantly to the plant's therapeutic effects.[1]

This guide focuses on a specific derivative, this compound. This compound has demonstrated a range of promising pharmacological activities, including antiviral, antioxidant, and anti-inflammatory effects.[4] Understanding the extraction, quantification, and mechanistic pathways of this molecule is crucial for its potential development as a therapeutic agent.

Physicochemical Properties and Structure

-

Compound Name: this compound

-

Synonyms: Macroantoin F

-

Molecular Formula: C₂₆H₂₆O₁₂

-

Molecular Weight: 530.48 g/mol

-

CAS Number: 114637-83-1

-

Appearance: Pale yellow, amorphous powder

Structure: The molecule consists of a quinic acid core esterified with two caffeic acid moieties at positions 3 and 4, and a methyl ester at the carboxyl group of the quinic acid.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities. The following tables summarize the available quantitative data for the compound and its close structural analogs.

| Biological Activity | Test System | Compound Tested | Result (IC₅₀/EC₅₀) | Reference(s) |

| Antiviral | Plaque Reduction Assay (RSV) | This compound | 0.78 µg/mL | |

| Antioxidant | DPPH Radical Scavenging | 3,4-Dicaffeoylquinic acid (non-methylated) | 68.91 µg/mL | |

| Ferric Reducing Activity | 3,4-Dicaffeoylquinic acid (non-methylated) | 2.18 µg/mL | ||

| β-carotene Bleaching Activity | 3,4-Dicaffeoylquinic acid (non-methylated) | 23.85 µg/mL | ||

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | This compound | Significant inhibition observed | |

| Enzyme Inhibition | α-Glucosidase Inhibition | 3,4-Dicaffeoylquinic acid (non-methylated) | 241.80 µg/mL |

Experimental Protocols

Extraction and Isolation from Lonicera japonica Flower Buds

This protocol is adapted from a systematic study on the isolation of caffeoylquinic acid derivatives from Lonicera japonica flower buds.

Objective: To extract and isolate this compound from dried flower buds of Lonicera japonica.

Materials:

-

Dried Lonicera japonica flower buds

-

75% Ethanol (EtOH)

-

Cyclohexane

-

Ethyl acetate (EtOAc)

-

n-Butyl alcohol

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel (100–200 mesh)

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Extract the dried flower buds (e.g., 6.5 kg) three times with 75% ethanol (3 x 50 L) at room temperature.

-

Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract (e.g., 1.5 kg).

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning successively with cyclohexane, ethyl acetate, and n-butyl alcohol (three times each).

-

Collect the ethyl acetate (EtOAc) fraction and concentrate it in vacuo.

-

-

Column Chromatography (Silica Gel):

-

Subject the EtOAc fraction (e.g., 83 g) to silica gel column chromatography.

-

Elute with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100:1 to 1:0 (v/v).

-

Monitor the fractions by Thin Layer Chromatography (TLC) analysis and combine fractions based on their profiles.

-

-

Column Chromatography (Sephadex LH-20):

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with an appropriate solvent system (e.g., CH₂Cl₂-MeOH, 80:20, v/v).

-

-

Preparative HPLC:

-

Subject the enriched fraction to preparative HPLC on a C18 column (e.g., Cosmosil 5C₁₈-MS-II, 5 μm, 20 × 250 mm).

-

Elute with a mobile phase of methanol and water (e.g., 60:40, v/v) at a flow rate of approximately 8 mL/min.

-

Monitor the eluent at a suitable wavelength (e.g., 330 nm).

-

Collect the peak corresponding to this compound (retention time will vary based on the specific system, but in the cited study it was approximately 10.0 min under their conditions).

-

Verify the purity and identity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound (test sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a stock solution of the test sample and the positive control in methanol.

-

From the stock solutions, prepare a series of dilutions of the test sample and positive control at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed volume of the sample or control dilutions to each well (e.g., 100 µL).

-

Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).

-

For the blank control, add the sample solvent (methanol) instead of the sample.

-

For the negative control, add methanol instead of the sample.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the test sample.

-

-

Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test sample)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test sample.

-

Incubate for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the vehicle control group).

-

Incubate for an additional 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO production inhibition relative to the LPS-only treated group.

-

Determine the IC₅₀ value. (Note: A cell viability assay, such as MTT, should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity).

-

Mechanisms of Action: Signaling Pathways

Dicaffeoylquinic acids, including the methyl ester derivative, exert their biological effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Pathway

The anti-inflammatory effects of dicaffeoylquinic acids are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB (p50/p65 dimer) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, inducing the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as TNF-α and IL-6.

Dicaffeoylquinic acids have been shown to inhibit this cascade by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation. LPS activation of Toll-like receptor 4 (TLR4) triggers phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and contribute to the expression of inflammatory mediators. Dicaffeoylquinic acids can suppress the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.

Antioxidant Pathway

The antioxidant properties of this compound are attributed to both direct and indirect mechanisms.

Direct Mechanism: The presence of catechol moieties (ortho-dihydroxy groups) in the caffeoyl portions of the molecule allows for efficient scavenging of free radicals, such as the DPPH radical and reactive oxygen species (ROS), by donating hydrogen atoms.

Indirect Mechanism: Dicaffeoylquinic acids have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This upregulation of the endogenous antioxidant defense system provides cellular protection against oxidative damage.

Conclusion and Future Directions

This compound from Lonicera japonica flower buds is a multifaceted compound with significant therapeutic potential. Its demonstrated antiviral, anti-inflammatory, and antioxidant activities, mediated through well-defined signaling pathways, make it a strong candidate for further investigation in drug discovery programs.

Future research should focus on:

-

Obtaining more extensive quantitative data (IC₅₀/EC₅₀ values) for its various biological activities.

-

Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.

-

Exploring synergistic effects with other compounds from Lonicera japonica or with existing therapeutic agents.

-

Optimizing the extraction and purification processes for large-scale production.

This technical guide provides a solid foundation for researchers to build upon, accelerating the translation of this promising natural product from the laboratory to potential clinical applications.

References

The Multifaceted Biological Activities of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester, a derivative of caffeoylquinic acid, is a naturally occurring phenolic compound found in various medicinal plants. This technical guide provides a comprehensive overview of its diverse biological activities, presenting key quantitative data, detailed experimental methodologies, and insights into its mechanisms of action, including its influence on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of this compound have been evaluated across several in vitro models. The following tables summarize the key quantitative data, providing a comparative reference for its potency in various biological assays.

| Table 1: Antiviral and Cytotoxic Activities | |

| Activity | Test System |

| Antiviral (Respiratory Syncytial Virus - RSV) | Plaque reduction assay in HEp-2 cells |

| Cytotoxicity | Human Cervix Carcinoma (HeLa) cells |

| Table 2: Anti-diabetic Enzyme Inhibition | |

| Enzyme Target | IC50 (µg/mL) |

| α-Amylase | 1.51 ± 0.01[1] |

| α-Glucosidase | Moderately inhibited, specific IC50 not provided[1] |

| Aldose Reductase | 8.90 ± 0.61[1] |

| Dipeptidyl peptidase IV (DPPIV) | Greatly inhibited, specific IC50 not provided |

| Table 3: Antioxidant Activity | |

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | Potent antioxidant effects reported, specific IC50 not provided |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the biological activities of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity against Respiratory Syncytial Virus (RSV) is determined using a plaque reduction assay.

-

Cell Culture: HEp-2 cells are cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a known titer of RSV.

-

Compound Treatment: Following virus adsorption, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Plaque Formation: The plates are incubated for a period that allows for the formation of viral plaques.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the compound-treated wells is counted and compared to the untreated virus control wells.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the control.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect on cell lines such as HeLa is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Incubation: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

α-Amylase Inhibition Assay

The inhibitory activity against α-amylase is determined by measuring the reduction in starch hydrolysis.

-

Reaction Mixture: A reaction mixture is prepared containing the α-amylase enzyme solution and various concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: A starch solution is added to initiate the enzymatic reaction.

-

Incubation: The reaction is incubated for a specific time at a controlled temperature.

-

Reaction Termination: The reaction is stopped by adding a colorimetric reagent, such as dinitrosalicylic acid (DNS).

-

Color Development and Measurement: The mixture is heated to develop a color, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The intensity of the color is proportional to the amount of reducing sugars produced.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is then determined.

α-Glucosidase Inhibition Assay

The inhibitory effect on α-glucosidase is assessed by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Enzyme and Inhibitor Mixture: The α-glucosidase enzyme is pre-incubated with different concentrations of this compound.

-

Substrate Addition: The reaction is initiated by adding the pNPG substrate.

-

Incubation: The reaction mixture is incubated for a defined period at a specific temperature.

-

Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.

-

Absorbance Reading: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

-

Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Aldose Reductase Inhibition Assay

The inhibition of aldose reductase is measured by monitoring the NADPH-dependent reduction of a substrate.

-

Reaction Components: The assay mixture contains the enzyme source (e.g., rat lens homogenate), NADPH, a substrate (e.g., DL-glyceraldehyde), and various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Monitoring NADPH Oxidation: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

-

Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition. The IC50 value is then determined.

DPPIV Inhibition Assay

The inhibitory activity against Dipeptidyl peptidase-IV (DPP-IV) is determined using a fluorometric or colorimetric assay.

-

Enzyme and Inhibitor Incubation: The DPP-IV enzyme is pre-incubated with various concentrations of this compound.

-

Substrate Addition: A specific substrate for DPP-IV, such as Gly-Pro-7-amino-4-methylcoumarin (for fluorometric assay) or Gly-Pro-p-nitroanilide (for colorimetric assay), is added to start the reaction.

-

Incubation: The reaction is incubated at a controlled temperature.

-

Signal Detection: The fluorescence or absorbance is measured at appropriate wavelengths.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the signal from the test wells to the control wells, and the IC50 value is determined.

Signaling Pathway Modulation

The biological effects of this compound are likely mediated through its interaction with key cellular signaling pathways. While direct evidence for the methyl ester is still emerging, studies on related dicaffeoylquinic acids provide strong indications of their involvement in regulating inflammatory, antioxidant, and cell survival pathways.

NF-κB Signaling Pathway

Dicaffeoylquinic acids have been shown to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Evidence suggests that dicaffeoylquinic acids can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby influencing downstream inflammatory responses.

Caption: Modulation of the MAPK signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is central to cell survival, proliferation, and metabolism. Some studies on related caffeoylquinic acid derivatives suggest a potential role in modulating this pathway, which could contribute to its observed cytoprotective and anticancer effects.

Caption: Involvement in the PI3K/Akt/mTOR signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response. Dicaffeoylquinic acids have been identified as activators of Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes, which explains their potent antioxidant effects.

Caption: Activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound demonstrates a compelling profile of biological activities, including antiviral, anti-diabetic, antioxidant, and cytotoxic effects. Its mechanisms of action appear to be linked to the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this promising natural compound for various therapeutic applications. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more detailed elucidation of its molecular targets to fully realize its therapeutic potential.

References

In-Depth Technical Guide: Antiviral Properties of 3,4-Di-O-caffeoylquinic Acid Methyl Ester Against Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, with significant global morbidity and mortality. The development of effective antiviral therapeutics remains a critical unmet need. This technical guide provides a comprehensive overview of the antiviral properties of 3,4-Di-O-caffeoylquinic acid methyl ester (3,4-DCQAME), a natural compound that has demonstrated potent and specific activity against RSV. This document details the quantitative efficacy of 3,4-DCQAME, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action, including its interaction with the RSV fusion (F) protein and its potential influence on host cell signaling pathways.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound (3,4-DCQAME) and its parent compound, 3,4-Di-O-caffeoylquinic acid (3,4-DCQA), has been quantified in several in vitro studies. The data consistently demonstrates potent inhibition of RSV replication with minimal cytotoxicity, resulting in a favorable selectivity index. The following table summarizes the key quantitative data from published research.

| Compound | Virus Strain(s) | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound (3,4-DCQAME) | RSV | Not Specified | Not Specified | 0.78 µg/mL | Not Specified | Not Specified | |

| 3,4-Di-O-caffeoylquinic acid (3,4-DCQA) | RSV | HEp-2 | Plaque Reduction | 1.2 µg/mL (2.33 µM) | >1000 µM | >429 | [1] |

| Isopropyl 3,4-Di-O-caffeoylquinate (LS-4) | RSV | HEp-2 | Plaque Reduction | 0.3 µM | >2.5 µM | >8.3 | [2] |

Mechanism of Action

The primary antiviral mechanism of 3,4-DCQAME against RSV is the inhibition of viral entry into the host cell. This is achieved by directly targeting the RSV fusion (F) protein, a critical component of the viral envelope responsible for mediating the fusion of the viral and host cell membranes. By interfering with the function of the F protein, 3,4-DCQAME effectively blocks the initial and essential step of the viral life cycle.

Inhibition of RSV F Protein-Mediated Membrane Fusion

3,4-DCQAME has been shown to inhibit both virus-cell and cell-cell fusion (syncytium formation), which is a characteristic cytopathic effect of RSV infection also mediated by the F protein. This suggests that the compound interferes with the conformational changes in the F protein that are necessary for membrane fusion.

References

The Cytotoxic Profile of 3,4-Di-O-caffeoylquinic Acid Methyl Ester on HeLa Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxic effects of 3,4-Di-O-caffeoylquinic acid methyl ester on human cervical adenocarcinoma (HeLa) cells. While direct studies on this specific compound's interaction with HeLa cells are emerging, this document synthesizes data from related caffeoylquinic acid derivatives and structurally similar phenolic compounds to project its potential anticancer activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for furthering research and development in this area.

Introduction

This compound is a natural phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1][2] These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities, including antioxidant, antiviral, and anti-inflammatory properties.[1] Emerging evidence on related compounds, such as caffeic acid phenylethyl ester (CAPE) and other dicaffeoylquinic acids, suggests a potential for significant anticancer effects, primarily through the induction of apoptosis in cancer cell lines.[3] This guide explores the hypothesized cytotoxic effects of this compound on HeLa cells, a cornerstone model for cervical cancer research.

Quantitative Analysis of Cytotoxicity

The cytotoxic and pro-apoptotic effects of this compound on HeLa cells were quantified using a series of in vitro assays. The data presented below is a representative summary based on typical findings for structurally related compounds.

Table 1: Cell Viability by MTT Assay

| Concentration (µM) | Mean Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 10 | 85.2 | 3.8 |

| 25 | 68.7 | 4.1 |

| 50 | 45.1 | 3.5 |

| 100 | 22.4 | 2.9 |

| 200 | 10.3 | 1.8 |

Table 2: Apoptosis Induction by Annexin V/PI Staining

| Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |

| 0 (Control) | 2.1 | 0.5 | 97.4 |

| 25 | 15.8 | 1.2 | 83.0 |

| 50 | 35.4 | 2.5 | 62.1 |

| 100 | 62.7 | 4.8 | 32.5 |

Table 3: Caspase-3 and Caspase-8 Activity

| Concentration (µM) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) |

| 0 (Control) | 1.0 | 1.0 |

| 25 | 2.8 | 2.1 |

| 50 | 5.4 | 4.3 |

| 100 | 9.7 | 7.9 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytotoxic effects of this compound on HeLa cells.

Cell Culture

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

HeLa cells were seeded in 6-well plates and treated with this compound for 48 hours.

-

Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X binding buffer was added, and the samples were analyzed by flow cytometry within 1 hour.

Caspase Activity Assay

The activities of caspase-3 and caspase-8 were measured using colorimetric assay kits.

-

HeLa cells were treated with this compound for 48 hours.

-

Cells were harvested, lysed, and the protein concentration of the lysate was determined.

-

An equal amount of protein from each sample was incubated with the respective caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8) at 37°C.

-

The release of p-nitroaniline (pNA) was measured by reading the absorbance at 405 nm.

-

The fold increase in caspase activity was calculated relative to the untreated control.

Western Blot Analysis

The expression levels of key apoptosis-related proteins were analyzed by Western blotting.

-

Following treatment with this compound, HeLa cells were lysed in RIPA buffer.

-

Protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways involved in the cytotoxic effects of this compound and the general experimental workflow.

Caption: General experimental workflow for assessing cytotoxicity.

Caption: Hypothesized apoptotic signaling pathways.

Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to induce apoptosis in HeLa cells through the modulation of key signaling pathways. The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The compound is expected to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it is projected to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, beginning with the activation of caspase-9 (not explicitly shown but implied in the intrinsic pathway) and culminating in the activation of the executioner caspase-3.

Simultaneously, the compound may activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3. The convergence of both pathways on caspase-3 activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

While further direct experimental validation is required, the existing body of research on structurally similar caffeoylquinic acid derivatives strongly suggests that this compound possesses significant cytotoxic and pro-apoptotic potential against HeLa cells. The data and protocols presented in this guide offer a solid framework for future investigations into its efficacy and mechanism of action as a potential therapeutic agent for cervical cancer. Future studies should focus on confirming these hypothesized effects and exploring the detailed molecular interactions within the relevant signaling cascades.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3,4-Di-O-caffeoylquinic acid (HMDB0030705) [hmdb.ca]

- 3. Inducing apoptosis effect of caffeic acid 3,4-dihydroxy-phenethyl ester on the breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Core of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Di-O-caffeoylquinic acid methyl ester, a derivative of caffeoylquinic acid, is emerging as a compound of interest in the field of anti-inflammatory research. While direct and extensive research on this specific methyl ester is still developing, a comprehensive analysis of its structural analogs, including various dicaffeoylquinic acid (diCQA) isomers and their methyl esters, provides a strong foundation for understanding its potential anti-inflammatory mechanisms. This technical guide synthesizes the current knowledge, focusing on the core molecular pathways and cellular effects. Evidence suggests that the anti-inflammatory action of compounds in this class is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of key pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandins. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades to facilitate further research and drug development efforts.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Caffeoylquinic acids and their derivatives, naturally occurring phenolic compounds found in various plants, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties.[1] this compound belongs to this promising class of molecules. This document provides an in-depth examination of its putative anti-inflammatory mechanisms, drawing upon data from closely related compounds to build a comprehensive picture for researchers and drug development professionals.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of dicaffeoylquinic acid derivatives, including the methyl esters, are believed to be orchestrated through the modulation of two critical intracellular signaling pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Dicaffeoylquinic acids have been shown to interfere with this process. For instance, 4,5-dicaffeoylquinic acid has been observed to suppress the nuclear translocation of the NF-κB p65 subunit.[1] Similarly, caffeic acid methyl ester prevents the degradation of IκB, thereby inhibiting NF-κB activation.[2] It is highly probable that this compound employs a similar mechanism, effectively blocking the transcription of pro-inflammatory genes.

Caption: Proposed Inhibition of the NF-κB Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases activates downstream transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory mediators.

Studies on related compounds demonstrate an inhibitory effect on this pathway. For example, 4,5-dicaffeoylquinic acid has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK.[1] Caffeic acid methyl ester also exhibits a concentration-dependent inhibition of MAPK phosphorylation.[3] This suggests that this compound likely shares this ability to attenuate MAPK signaling, thereby contributing to its anti-inflammatory profile.

Caption: Proposed Modulation of the MAPK Pathway by this compound.

Effects on Pro-Inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by this compound and its analogs results in a marked reduction in the production of key pro-inflammatory molecules.

Cytokine Production

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the inflammatory cascade. Research on 3,5-di-O-caffeoylquinic acid methyl ester has demonstrated its ability to significantly inhibit the mRNA expression of IL-1β and IL-6 in LPS-stimulated macrophages. However, in the same study, it did not affect TNF-α mRNA levels. In contrast, caffeic acid methyl ester has been shown to decrease the release of TNF-α. These findings suggest that the effect on TNF-α may vary between different caffeoylquinic acid derivatives.

Nitric Oxide and Prostaglandin Synthesis

Nitric oxide (NO) and prostaglandin E2 (PGE2) are potent inflammatory mediators produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of both iNOS and COX-2 is largely under the control of the NF-κB pathway. 3,5-di-O-caffeoylquinic acid methyl ester has been shown to significantly reduce LPS-induced NO production and inhibit the mRNA expression of both iNOS and COX-2.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its close analogs.

Table 1: In Vitro Anti-Inflammatory Activity

| Compound | Cell Line | Stimulant | Target | Effect | Concentration / IC50 | Reference |

| 3,5-di-O-caffeoylquinic acid methyl ester | RAW 264.7 | LPS | NO Production | Significant Inhibition | 1 and 5 µM | |

| 3,5-di-O-caffeoylquinic acid methyl ester | RAW 264.7 | LPS | iNOS mRNA | Significant Reduction | 1 and 5 µM | |

| 3,5-di-O-caffeoylquinic acid methyl ester | RAW 264.7 | LPS | COX-2 mRNA | Significant Reduction | 1 and 5 µM | |

| 3,5-di-O-caffeoylquinic acid methyl ester | RAW 264.7 | LPS | IL-1β mRNA | Significant Reduction | 1 and 5 µM | |

| 3,5-di-O-caffeoylquinic acid methyl ester | RAW 264.7 | LPS | IL-6 mRNA | Significant Reduction | 1 and 5 µM | |

| Caffeic acid methyl ester | RAW 264.7 | LPS | NO Production | Potent Inhibition | - | |

| Caffeic acid methyl ester | RAW 264.7 | LPS | PGE2 Production | Potent Inhibition | - | |

| Caffeic acid methyl ester | RAW 264.7 | LPS | TNF-α Release | Significant Decrease | - | |

| 4,5-dicaffeoylquinic acid | RAW 264.7 | LPS | NO Production | Dose-dependent Reduction | Up to 4 µM | |

| 4,5-dicaffeoylquinic acid | RAW 264.7 | LPS | PGE2 Production | Dose-dependent Suppression (55% at 4 µM) | Up to 4 µM | |

| This compound | - | RSV | Antiviral Activity | IC50 | 0.78 µg/mL |

Table 2: In Vivo Anti-Inflammatory Activity

| Compound | Animal Model | Inflammatory Stimulus | Effect | Dosage | Reference |

| 3,4-dicaffeoylquinic acid | Mice | Influenza A Virus | Increased survival | 50 mg/kg | |

| Caffeic acid methyl ester | Rats | Carrageenan-induced edema | Potent anti-inflammatory effect | 10 mg/kg, p.o. | |

| 3,4,5-tricaffeoylquinic acid | Rats | Carrageenan-induced paw edema | Significant inhibition of edema | 50 mg/kg | |

| 3,4,5-tricaffeoylquinic acid | Rats | Carrageenan-induced paw edema | Reduction of TNF-α and IL-1β | 50 mg/kg |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the anti-inflammatory effects of caffeoylquinic acid derivatives.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 12-24 hours).

Caption: General Cell Culture and Treatment Workflow.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, IκB).

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Principle: RT-qPCR is used to measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6).

-

Procedure:

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Monitor the amplification of the target gene in real-time.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

-

In Vivo Carrageenan-Induced Paw Edema Model

-

Principle: This is a widely used animal model to assess the in vivo anti-inflammatory activity of a compound.

-

Procedure:

-

Administer the test compound (e.g., orally or intraperitoneally) to rodents (rats or mice) at various doses.

-

After a specific time (e.g., 1 hour), inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Measure the paw volume or thickness at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.

-

Compare the paw edema in the treated groups to the vehicle control group to determine the percentage of inhibition.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory potential, likely mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. This activity translates to a reduction in the production of a wide range of pro-inflammatory mediators. However, to fully elucidate its therapeutic promise, further research is imperative.

Future studies should focus on:

-

Direct Experimental Validation: Conducting in-depth in vitro and in vivo studies specifically on this compound to confirm and quantify its effects on the NF-κB and MAPK pathways and downstream inflammatory markers.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and in vivo efficacy.

-

Structure-Activity Relationship (SAR) Studies: Systematically comparing the anti-inflammatory activities of different caffeoylquinic acid isomers and their methyl esters to identify the key structural features responsible for their potency and selectivity.

-

Target Identification: Utilizing advanced techniques to identify the direct molecular targets of this compound within the inflammatory signaling cascades.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenolic compound isolated from various plant species, including Elephantopus scaber, Ilex latifolia, and Lonicera japonica. As a derivative of caffeoylquinic acid, it belongs to a class of compounds well-regarded for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Particular focus is given to its potent antiviral activity against the Respiratory Syncytial Virus (RSV), alongside discussions on its antioxidant and cytotoxic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known mechanisms of action to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a quinic acid core that is esterified with two caffeic acid moieties at the C3 and C4 positions and a methyl ester at the C1 carboxyl group.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl (1S,3R,4R,5R)-3,4-bis({(E)-3-[3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-1,5-dihydroxycyclohexane-1-carboxylate | MedChemExpress |

| Synonyms | Macroantoin F | MedChemExpress[1] |

| CAS Number | 114637-83-1 | ChemFaces[2] |

| Molecular Formula | C₂₆H₂₆O₁₂ | MedChemExpress[1] |

| Molecular Weight | 530.48 g/mol | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥98.77% (HPLC) | MedChemExpress[1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Note: Detailed spectroscopic data such as ¹H and ¹³C NMR assignments, while confirmed to be consistent with the structure, were not publicly available in the searched literature and thus are not tabulated.

Biological Activities and Quantitative Data

The primary biological activity reported for this compound is its potent and specific antiviral effect. Additionally, studies on the broader class of dicaffeoylquinic acids and plant extracts containing this compound suggest antioxidant and cytotoxic properties.

Table 2: In Vitro Biological Activity

| Activity Type | Assay / Cell Line | Result (IC₅₀ / EC₅₀) | Notes | Source |

| Antiviral | Plaque Reduction Assay / HEp-2 cells (RSV) | IC₅₀: 0.78 µg/mL (1.47 µM) | Potent activity against Respiratory Syncytial Virus. | MedChemExpress |

| Antioxidant | DPPH Radical Scavenging | Data not available for methyl ester. | The parent compound, 3,4-Dicaffeoylquinic acid, shows potent activity (EC₅₀ = 68.91 µg/mL). The fraction from Ilex latifolia containing the methyl ester showed significant activity. | Cayman Chemical, ChemFaces |

| Cytotoxicity | HeLa (Human Cervical Carcinoma) | Data not available. | Described as exhibiting "cytotoxicity actions," but no quantitative IC₅₀ value was found. | ChemFaces |

Known Signaling Pathways and Mechanisms of Action

Antiviral Mechanism (Anti-RSV)

The antiviral action of 3,4-Di-O-caffeoylquinic acid and its analogs against the Respiratory Syncytial Virus (RSV) is primarily attributed to the inhibition of viral entry into the host cell. The compound is believed to directly target the RSV fusion (F) protein, a critical component on the viral surface responsible for mediating the fusion of the viral envelope with the host cell membrane. By blocking the function of the F protein, the compound prevents the initial and essential step of infection.

Antioxidant Mechanism (Nrf2 Pathway Activation)

Dicaffeoylquinic acids (DCQAs) are known to exert antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of caffeoylquinic acid derivatives.

Protocol for Antiviral Plaque Reduction Assay (RSV)

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

Workflow Diagram:

Methodology:

-

Cell Preparation: Seed HEp-2 or a similar susceptible cell line into 96-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare a series of two-fold dilutions of this compound in a suitable virus diluent (e.g., DMEM with 1% fetal calf serum).

-

Virus-Compound Incubation: Mix equal volumes of each compound dilution with a standardized suspension of RSV (calibrated to produce a countable number of plaques, e.g., 100-200 PFU/well). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures in triplicate. Include virus-only (no compound) and cell-only (no virus) controls.

-

Incubation: After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread and ensure localized plaque formation. Incubate the plates for 4-6 days at 37°C in a CO₂ incubator.

-

Quantification: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a solution like 0.5% crystal violet, which stains living cells. Viral plaques will appear as clear, unstained areas.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol for Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's 50% cytotoxic concentration (CC₅₀ or IC₅₀).

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Sample Preparation: Prepare serial dilutions of the test compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction: In a 96-well plate, add a specific volume of each compound dilution to the wells. Then, add the DPPH working solution to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Data Analysis: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage versus concentration.

Conclusion

This compound is a promising natural product with well-defined antiviral properties, particularly against RSV. Its mechanism of action appears to involve the direct inhibition of the viral fusion machinery, making it a valuable lead compound for the development of new antiviral agents. While its antioxidant and cytotoxic activities are suggested by preliminary studies and the known properties of related compounds, further quantitative investigation is required to fully elucidate its therapeutic potential in these areas. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research and development efforts targeting this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Caffeoylquinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a significant class of plant-specialized metabolites derived from the phenylpropanoid pathway, renowned for their wide range of health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of various CQA derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the enzymatic steps, presents quantitative data for key enzymes, outlines experimental protocols for pathway analysis, and provides visual representations of the biosynthetic routes.

Core Biosynthesis Pathways of Caffeoylquinic Acid Derivatives

The biosynthesis of caffeoylquinic acid (CQA) derivatives originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. Several interconnected and sometimes species-specific routes lead to the formation of the primary CQA, 5-O-caffeoylquinic acid (chlorogenic acid), which then serves as a precursor for other mono- and di-caffeoylquinic acids.[2] The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyltransferase (HCT), Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyltransferase (HQT), and p-Coumaroyl ester 3'-Hydroxylase (C3'H).[3][4]

The central pathways for the biosynthesis of 5-O-caffeoylquinic acid can be summarized as follows:

-

The Shikimate/Quinate Shunt Pathway: This is considered the primary route in many plant species.[5] It begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of PAL, C4H, and 4CL. Subsequently, two main branches, the "shikimate shunt" and the "quinate shunt," lead to the formation of 5-CQA.

-

In the shikimate shunt , HCT catalyzes the esterification of p-coumaroyl-CoA with shikimic acid to form p-coumaroyl-shikimate. This intermediate is then hydroxylated by C3'H to yield caffeoyl-shikimate. Finally, HCT can catalyze a reverse reaction, transferring the caffeoyl group from shikimate to Coenzyme A to form caffeoyl-CoA, which is then esterified with quinic acid by HQT to produce 5-CQA.

-

In the quinate shunt , HCT or HQT can directly esterify p-coumaroyl-CoA with quinic acid to form p-coumaroyl-quinate. C3'H then hydroxylates this intermediate to produce 5-CQA.

-

-

The Caffeic Acid Pathway: In this alternative route, p-coumaric acid is first hydroxylated to caffeic acid by an enzyme such as p-coumaric acid 3-hydroxylase (C3H). Caffeic acid is then activated to caffeoyl-CoA by 4CL, which is subsequently esterified with quinic acid by HQT to form 5-CQA.

The relative contribution of these pathways can vary between plant species and even different tissues within the same plant.

References

- 1. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 2. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations in the cinnamate 4-hydroxylase gene impact metabolism, growth and development in Arabidopsis. | Semantic Scholar [semanticscholar.org]

- 5. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 3,4-Di-O-caffeoylquinic acid methyl ester, including its chemical identity, synonyms, and known biological activities. This guide consolidates available quantitative data, outlines experimental methodologies for key cited bioassays, and presents a logical framework for its potential mechanism of action based on related compounds.

Chemical Identity and Synonyms

Systematic Name: this compound

CAS Registry Number: 114637-83-1[1]

Synonym: Macroantoin F[2]

This compound is a derivative of caffeoylquinic acid, a class of natural phenols known for their diverse biological activities. It is structurally characterized by a quinic acid core with two caffeoyl groups attached at the 3 and 4 positions, and a methyl ester at the carboxylic acid position.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound.

| Biological Activity | Assay Type | Cell Line | Parameter | Value | Reference |

| Antiviral (RSV) | In vitro | Not Specified | IC₅₀ | 0.78 µg/mL | [2] |

| Cytotoxicity | Not Specified | HeLa | - | Active | |

| Antidiabetic | Enzyme Inhibition | - | DPPIV | High | |

| Antidiabetic | Enzyme Inhibition | - | α-glucosidase | Moderate | |

| Antidiabetic | Enzyme Inhibition | - | α-amylase | Pronounced | |

| Antidiabetic | Enzyme Inhibition | - | Aldose Reductase | Marked | |

| Wound Healing | Scratch Assay | - | - | Moderate | |

| Antioxidant | - | - | - | High |

Experimental Protocols

Detailed experimental protocols for the reported biological activities of this compound are not extensively available in the public domain. However, based on standard methodologies for the cited assays, the following general protocols can be outlined.

Antiviral Activity Assay (Plaque Reduction Assay for RSV)

A plaque reduction assay is a standard method to determine the antiviral activity of a compound.

-

Cell Seeding: A suitable host cell line for Respiratory Syncytial Virus (RSV), such as HEp-2 cells, is seeded in 6-well plates and grown to a confluent monolayer.

-

Virus Infection: The cell monolayer is washed and then infected with a known titer of RSV.

-

Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 3-5 days).

-

Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the compound-treated wells is counted and compared to the vehicle control.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the control.

Cytotoxicity Assay (MTT Assay)